molecular formula C5H4BrClOS B8246569 (5-Bromo-3-chlorothiophen-2-yl)methanol

(5-Bromo-3-chlorothiophen-2-yl)methanol

Cat. No.: B8246569
M. Wt: 227.51 g/mol
InChI Key: VUZGLAGNNBUPCC-UHFFFAOYSA-N
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Description

(5-Bromo-3-chlorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4BrClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and chlorine substituents on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chlorothiophen-2-yl)methanol typically involves the bromination and chlorination of thiophene derivatives. One common method includes the following steps:

    Bromination: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Chlorination: The brominated thiophene is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 3-position.

    Methanol Addition: Finally, the resulting 5-bromo-3-chlorothiophene is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chlorothiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: 5-Bromo-3-chloro-2-thiophenecarboxylic acid.

    Reduction: 3-Chloro-2-thiophenemethanol.

    Substitution: 5-Methoxy-3-chloro-2-thiophenemethanol.

Scientific Research Applications

(5-Bromo-3-chlorothiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-chlorothiophen-2-yl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenemethanol: Lacks the chlorine substituent.

    3-Chloro-2-thiophenemethanol: Lacks the bromine substituent.

    5-Bromo-3-chlorothiophene: Lacks the methanol group.

Uniqueness

(5-Bromo-3-chlorothiophen-2-yl)methanol is unique due to the presence of both bromine and chlorine substituents on the thiophene ring, along with a methanol group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

(5-bromo-3-chlorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGLAGNNBUPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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